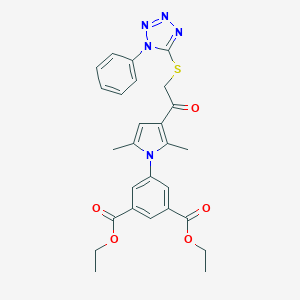
diethyl 5-(2,5-dimethyl-3-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5-(2,5-dimethyl-3-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate is a useful research compound. Its molecular formula is C27H27N5O5S and its molecular weight is 533.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Diethyl 5-(2,5-dimethyl-3-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate (CAS Number: 503432-12-0) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C27H27N5O5S, with a molecular weight of 533.6 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
This compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the tetrazole moiety may inhibit specific enzymes involved in metabolic pathways, similar to other tetrazole derivatives known to affect enzyme function.
- Interaction with Biological Targets : The compound potentially interacts with various proteins and receptors in cells, influencing signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on related pyrrole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 10.0 |
| Compound B | HeLa (Cervical Cancer) | 15.0 |
| Diethyl Compound | A549 (Lung Cancer) | TBD |
Case Study : In a study evaluating the cytotoxicity of tetrazole-containing compounds against A549 lung cancer cells, derivatives exhibited IC50 values ranging from 10 to 20 µM, suggesting significant potential for further development as anticancer agents .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Tetrazoles have been associated with antibacterial properties due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Research Findings : A series of tetrazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of diethyl 5-(2,5-dimethyl...) is crucial for its therapeutic application:
- Absorption and Distribution : Preliminary studies suggest good absorption characteristics due to its lipophilic nature.
- Metabolism : The compound may undergo hepatic metabolism; however, specific metabolic pathways remain to be elucidated.
- Toxicity : Toxicological assessments are necessary to evaluate the safety profile in vivo.
Propiedades
IUPAC Name |
diethyl 5-[2,5-dimethyl-3-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]pyrrol-1-yl]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5S/c1-5-36-25(34)19-13-20(26(35)37-6-2)15-22(14-19)31-17(3)12-23(18(31)4)24(33)16-38-27-28-29-30-32(27)21-10-8-7-9-11-21/h7-15H,5-6,16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNPIFRKKATXLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)N2C(=CC(=C2C)C(=O)CSC3=NN=NN3C4=CC=CC=C4)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














